molecular formula C22H18N2O4S2 B2634447 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide CAS No. 941959-64-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2634447
CAS No.: 941959-64-4
M. Wt: 438.52
InChI Key: FLDZNPULWIYBSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antimicrobial Properties

A study by Bikobo et al. (2017) synthesized derivatives related to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide and found them to possess significant antimicrobial properties, particularly against Gram-positive bacterial strains and Candida strains.

Cardiac Electrophysiological Activity

Research by Morgan et al. (1990) on similar compounds showed that they have potential in cardiac electrophysiological applications, acting as selective class III agents.

Antimalarial and Antiviral Potential

Fahim and Ismael (2021) investigated the reactivity of similar derivatives, which exhibited antimalarial activity and also showed promise as COVID-19 drugs in computational calculations and molecular docking studies.

Anticancer Activity

A study by Ravinaik et al. (2021) synthesized related compounds that showed moderate to excellent anticancer activity against various cancer cell lines, surpassing the efficacy of reference drugs in some cases.

Stearoyl-CoA Desaturase-1 Inhibition

Research by Uto et al. (2009) on structurally similar compounds found them to be potent inhibitors of stearoyl-CoA desaturase-1, with applications in metabolic diseases.

Antifungal Properties

A study by Sych et al. (2019) synthesized derivatives with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-2-30(27,28)16-10-7-14(8-11-16)21(26)23-15-9-12-19(25)17(13-15)22-24-18-5-3-4-6-20(18)29-22/h3-13,25H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDZNPULWIYBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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